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Compound Name: N-Acetyl-L-tyrosinamide

Cat. No.: B556345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine, is utilized in cosmetic

formulations for its potential antioxidant and skin-conditioning properties.[1][2] While its primary

applications are in dermatology, its structural similarity to endogenous molecules and other

bioactive compounds necessitates a thorough evaluation of its broader pharmacological profile

to ensure safety and specificity. This guide provides a framework for assessing the off-target

effects of N-Acetyl-L-tyrosinamide, comparing it with the more extensively studied N-Acetyl-L-

tyrosine, and outlines key experimental protocols for a comprehensive evaluation.

Comparison with a Structurally-Related Alternative:
N-Acetyl-L-tyrosine
A direct comparison of the off-target effects of N-Acetyl-L-tyrosinamide with a suitable

alternative is hampered by the limited publicly available data on its broader biological activities.

However, N-Acetyl-L-tyrosine (NALT) serves as a valuable comparator due to its structural

similarity and more extensive research into its metabolic fate and biological effects. NALT was

designed to be a more soluble precursor of L-tyrosine to enhance the synthesis of

catecholamine neurotransmitters.[3] However, studies have revealed that NALT is inefficiently

converted to L-tyrosine in the body, with a significant portion being excreted unchanged.[3] This

metabolic inefficiency can be considered an "off-target" outcome, as the intended therapeutic

effect is not achieved.
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Feature N-Acetyl-L-tyrosinamide N-Acetyl-L-tyrosine (NALT)

Chemical Structure

L-tyrosine with an acetylated

amino group and an amidated

carboxyl group

L-tyrosine with an acetylated

amino group

Primary Intended Use
Cosmetics (antioxidant, skin

conditioning)[1]

Nootropic supplement,

parenteral nutrition (L-tyrosine

precursor)[4][5]

Known Biological Activity

Stimulates L-tyrosine transport

(ASC system), potential to

react with guanyl radicals.[6][7]

Serves as a precursor to L-

tyrosine, though with low in-

vivo conversion efficiency.[3]

Metabolic Fate Limited public data available.

Poorly deacetylated to L-

tyrosine; a large fraction is

excreted unchanged in urine.

[3]

Potential Off-Target Concerns

Unknown due to lack of

screening data. Potential for

interaction with tyrosine-

utilizing enzymes or receptors.

Inefficient delivery of L-

tyrosine, potential for

unintended interactions of the

acetylated form.

Proposed Experimental Framework for Off-Target
Assessment
Given the sparse data on N-Acetyl-L-tyrosinamide, a systematic investigation of its potential

off-target effects is warranted. The following experimental protocols provide a detailed

methodology for key assays in off-target screening.

Experimental Protocols
1. Kinase Inhibitor Profiling

Objective: To assess the inhibitory activity of N-Acetyl-L-tyrosinamide against a broad

panel of protein kinases, which are common off-targets for many small molecules.
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Methodology: A competitive binding assay, such as the KINOMEscan™ platform, can be

employed.

Assay Principle: The assay measures the ability of the test compound to displace a

proprietary, ATP-site directed ligand from a panel of kinases. The amount of kinase

captured on a solid support is quantified by qPCR of the DNA tag conjugated to the

kinase.

Procedure: a. A diverse panel of recombinant human kinases is used. b. Each kinase is

incubated with the test compound (N-Acetyl-L-tyrosinamide) at a fixed concentration

(e.g., 10 µM) and the affinity ligand. c. The kinase-ligand binding reaction is allowed to

reach equilibrium. d. The mixture is passed through an affinity matrix that captures the

kinase. e. Unbound components are washed away. f. The amount of kinase bound to the

matrix is quantified using qPCR.

Data Analysis: The results are typically expressed as a percentage of control (%Ctrl),

where the control is the amount of kinase bound in the absence of the test compound. A

lower %Ctrl value indicates stronger binding of the test compound to the kinase. A

common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <35%).

2. G-Protein Coupled Receptor (GPCR) Off-Target Screening

Objective: To identify any agonist or antagonist activity of N-Acetyl-L-tyrosinamide at a

panel of common GPCRs.

Methodology: Radioligand binding assays are a standard method for this purpose.

Assay Principle: This assay measures the ability of the test compound to compete with a

known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane

preparation.

Procedure: a. Cell membranes expressing the target GPCR are prepared. b. The

membranes are incubated with a fixed concentration of a specific radioligand and varying

concentrations of the test compound (N-Acetyl-L-tyrosinamide). c. The binding reaction

is allowed to reach equilibrium. d. The reaction mixture is filtered through a filter plate to

separate bound from unbound radioligand. e. The amount of radioactivity retained on the

filter, corresponding to the bound radioligand, is measured using a scintillation counter.
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Data Analysis: The data are plotted as the percentage of specific binding versus the log

concentration of the test compound. The IC50 value (the concentration of the test

compound that inhibits 50% of specific radioligand binding) is determined. Results are

often reported as percent inhibition at a single high concentration (e.g., 10 µM).

3. Tyrosinase Activity Assay

Objective: To determine if N-Acetyl-L-tyrosinamide acts as a substrate, inhibitor, or

activator of tyrosinase, a key enzyme in melanin synthesis and a potential on- or off-target.

Methodology: A spectrophotometric assay measuring the formation of dopachrome.[8]

Assay Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to dopaquinone, which

then cyclizes to form dopachrome, a colored product that absorbs light at 475 nm.

Procedure: a. Prepare a stock solution of mushroom tyrosinase in phosphate buffer. b.

Prepare substrate solutions: L-tyrosine (positive control) and N-Acetyl-L-tyrosinamide in

phosphate buffer. c. In a 96-well plate, add the substrate solution to each well. d. Initiate

the reaction by adding the tyrosinase solution. e. Immediately measure the absorbance at

475 nm at regular time intervals using a microplate reader.

Data Analysis: The rate of dopachrome formation is determined from the initial linear

portion of the absorbance versus time plot. The activity with N-Acetyl-L-tyrosinamide as

a potential substrate is compared to that with L-tyrosine. To test for inhibition, the assay is

performed with L-tyrosine as the substrate in the presence of varying concentrations of N-
Acetyl-L-tyrosinamide.

Data Presentation for Proposed Studies
The following are template tables for presenting the data that would be generated from the

proposed experimental framework.

Table 1: Hypothetical Kinase Selectivity Profile of N-Acetyl-L-tyrosinamide
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Kinase Target Test Concentration (µM) Percent of Control (%Ctrl)

EGFR 10 95

SRC 10 88

ABL1 10 92

... 10 ...

Table 2: Hypothetical GPCR Binding Profile of N-Acetyl-L-tyrosinamide

GPCR Target Test Concentration (µM) Percent Inhibition (%)

Adrenergic α1A 10 5

Dopamine D2 10 12

Serotonin 5-HT2A 10 8

... 10 ...

Visualizations
The following diagrams illustrate the proposed experimental workflow and a relevant metabolic

pathway for the comparator compound.
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Off-Target Effect Assessment Workflow for N-Acetyl-L-tyrosinamide

Primary Screening (High-Throughput)

Secondary Screening & Hit Validation

Data Analysis & Interpretation

N-Acetyl-L-tyrosinamide

Kinase Panel Screening
(e.g., KINOMEscan)

GPCR Panel Screening
(Radioligand Binding) Ion Channel Panel

Dose-Response Assays
(IC50/EC50 Determination)

Cell-Based Functional Assays

Structure-Activity Relationship (SAR)
Analysis

Safety & Toxicity Profile

Click to download full resolution via product page

Proposed workflow for assessing off-target effects.
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Metabolic Pathway of N-Acetyl-L-tyrosine (NALT)

N-Acetyl-L-tyrosine (NALT)
(Administered)

Deacetylation
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Urinary Excretion
(Major Pathway)

~60% unchanged
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Poor conversion
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Epinephrine Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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